molecular formula C13H15NO2 B12971875 Cyclohexanone O-benzoyl oxime

Cyclohexanone O-benzoyl oxime

Cat. No.: B12971875
M. Wt: 217.26 g/mol
InChI Key: JEANUGXIWGVYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone O-benzoyl oxime is an organic compound that features an oxime functional group bonded to a cyclohexanone ring and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone O-benzoyl oxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base, followed by benzoylation using benzoyl chloride. The reaction typically proceeds under mild conditions, with the oxime formation occurring at room temperature and the benzoylation step requiring slightly elevated temperatures .

Industrial Production Methods: Industrial production of cyclohexanone oxime often involves the ammoximation of cyclohexanone using ammonia and hydrogen peroxide over a titanium silicate catalyst (TS-1). This method is favored due to its high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone O-benzoyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexanone O-benzoyl oxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It serves as a precursor in the production of nylon-6, a widely used polymer

Mechanism of Action

The mechanism of action of cyclohexanone O-benzoyl oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Uniqueness: Cyclohexanone O-benzoyl oxime is unique due to the presence of both the cyclohexanone and benzoyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, distinguishing it from other oxime derivatives .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(cyclohexylideneamino) benzoate

InChI

InChI=1S/C13H15NO2/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

JEANUGXIWGVYFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CC=C2)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.